(1S)-1-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)ethanamine
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Overview
Description
(1S)-1-(7,7-Difluoro-1-bicyclo[410]heptanyl)ethanamine is a compound characterized by its unique bicyclic structure and the presence of difluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)ethanamine typically involves the use of difluorocarbene intermediates. One common method is the [2 + 1]-cycloaddition of difluorocarbene with alkenes, which forms the difluorocyclopropane ring . This reaction is stereospecific and can be carried out under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes utilize various difluoromethylation reagents to introduce the difluoro groups into the bicyclic structure . The use of metal-based catalysts can enhance the efficiency and selectivity of these reactions.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)ethanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorinated ketones or alcohols, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)ethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying strain-release chemistry and for the development of new synthetic methodologies .
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a pharmacophore in drug design. The presence of difluoro groups can enhance the metabolic stability and bioavailability of drug candidates .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1S)-1-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)ethanamine involves its interaction with specific molecular targets. The difluoro groups can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s binding affinity and selectivity for its targets . The bicyclic structure also contributes to its unique reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.0]butane: A structurally similar compound with a four-membered carbocycle.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead.
Uniqueness
(1S)-1-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)ethanamine is unique due to the presence of difluoro groups, which impart distinct chemical and physical properties. These properties include increased metabolic stability and the ability to participate in unique chemical reactions compared to its non-fluorinated counterparts.
Properties
IUPAC Name |
(1S)-1-(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2N/c1-6(12)8-5-3-2-4-7(8)9(8,10)11/h6-7H,2-5,12H2,1H3/t6-,7?,8?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXVFCDJJXLHPD-KKMMWDRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CCCCC1C2(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C12CCCCC1C2(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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